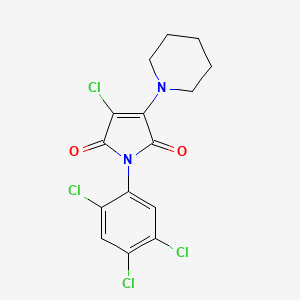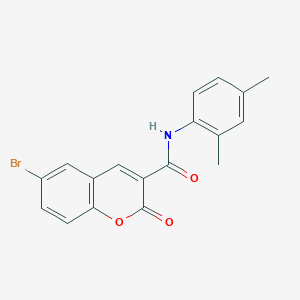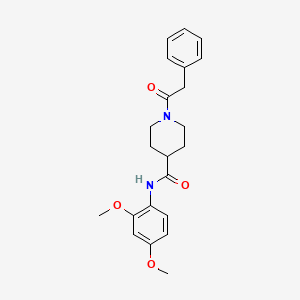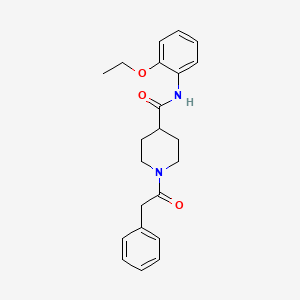![molecular formula C17H15ClN2O3S B3444199 isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3444199.png)
isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate
Übersicht
Beschreibung
Isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate, also known as CPI-637, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-637 belongs to the class of thienopyrimidines and has been shown to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
Isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate exerts its therapeutic effects by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the regulation of various cellular processes such as inflammation, cell differentiation, and cell death. By inhibiting p38 MAP kinase, isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate can reduce inflammation, promote cell survival, and prevent the progression of certain diseases.
Biochemical and Physiological Effects:
isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. It can also inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has also been shown to promote the survival of neurons and prevent their degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate is its specificity for p38 MAP kinase. This makes it a valuable tool for studying the role of this protein in various cellular processes. However, one limitation of isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate is its relatively low potency compared to other p38 MAP kinase inhibitors. This can make it difficult to achieve the desired effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate. One direction is the development of more potent and selective p38 MAP kinase inhibitors based on the structure of isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate. Another direction is the investigation of the therapeutic potential of isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate in various disease models, including neurodegenerative diseases and cancer. Finally, the use of isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. isopropyl [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-10(2)23-14(21)7-20-9-19-16-15(17(20)22)13(8-24-16)11-3-5-12(18)6-4-11/h3-6,8-10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFBWYGJDDAZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3444122.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole](/img/structure/B3444126.png)

methanone](/img/structure/B3444155.png)
methanone](/img/structure/B3444159.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444182.png)
![3,3'-(1,2-ethanediyl)bis(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3444188.png)
![cyclohexyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444193.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-phenylethyl)benzamide](/img/structure/B3444204.png)

